molecular formula C21H26N4O3 B2862312 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine CAS No. 2034364-40-2

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine

Cat. No.: B2862312
CAS No.: 2034364-40-2
M. Wt: 382.464
InChI Key: QVRKTIYHTDNEBX-UHFFFAOYSA-N
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Description

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine (CAS 2034364-40-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyridine-piperazine core linked to a tetrahydropyran-substituted pyridine moiety via a methanone bridge, creating a balanced and versatile molecular scaffold . This architecture confers a dual hydrogen bond acceptor/donor capability and balanced lipophilicity, making it a valuable template for developing kinase inhibitors or G-protein coupled receptor (GPCR)-targeting ligands . The inclusion of the tetrahydropyranylmethoxy group enhances aqueous solubility while maintaining metabolic stability, which is a critical parameter in lead optimization . This compound's rigid yet flexible structure allows for precise spatial positioning of pharmacophoric elements, making it highly valuable in structure-activity relationship (SAR) studies . Piperazine derivatives are recognized for their central pharmacological activity and are found in numerous therapeutic agents, underscoring the importance of this core structure in research . Furthermore, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives, which share a highly similar core structure, have been identified as potent and selective TRPV4 (Transient Receptor Potential Vanilloid 4) channel antagonists, showing promising analgesic effects in preclinical models of pain . The compound is synthetically accessible from commercial building blocks, which facilitates further derivatization for various research campaigns . It is available for research use with a purity of 90% or higher . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-21(25-11-9-24(10-12-25)19-3-1-2-8-22-19)18-4-5-20(23-15-18)28-16-17-6-13-27-14-7-17/h1-5,8,15,17H,6-7,9-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKTIYHTDNEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, emphasizing substituent variations, physicochemical properties, and synthetic strategies:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Highlights Reference
Target Compound : 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine - 6-Oxan-4-ylmethoxy pyridine
- Piperazine with pyridin-2-yl
430.49 N/A Likely synthesized via Mitsunobu reaction or coupling of pyridine-3-carboxylic acid derivatives with substituted piperazines.
1-(4-{3,5-Dichloro-4-[(2-methylpyridin-3-yl)methoxy]phenyl}pyridin-2-yl)piperazine () - Dichlorophenyl
- 2-Methylpyridin-3-ylmethoxy
468.37 N/A Prepared via Suzuki coupling or nucleophilic aromatic substitution.
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine () - 6-Trifluoromethylpyridin-2-yl 231.22 N/A Commercial availability; used as a piperazine precursor in coupling reactions.
3-Pyridyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazinyl ketone () - Pyridine-3-carbonyl
- 5-Trifluoromethylpyridin-2-yl
336.27 N/A Synthesized via carbodiimide-mediated coupling (e.g., WSC·HCl/HOBt).
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () - 4-Chloro-3-(trifluoromethyl)benzoyl
- Acetamide
530.50 241–242 Carboxylic acid coupling with substituted piperazines.
1-(4-(3,5-Dichloro-4-((2-ethoxypyridin-3-yl)methoxy)phenyl)pyridin-2-yl)piperazine () - 2-Ethoxypyridin-3-ylmethoxy
- Dichlorophenyl
429.12 N/A Mitsunobu reaction for ether linkage formation.

Key Structural and Functional Comparisons

Piperazine Substitutions: The target compound’s pyridin-2-yl group on piperazine contrasts with trifluoromethylpyridinyl () or benzoyl () moieties. Pyridin-2-yl may improve solubility compared to hydrophobic trifluoromethyl groups but reduce metabolic stability . Oxan-4-ylmethoxy vs.

Synthetic Approaches: The target compound likely shares synthetic steps with (Mitsunobu reaction for ether formation) and (carbodiimide-mediated amide coupling). In contrast, trifluoromethylpyridinyl-piperazines () are often commercial building blocks, streamlining synthesis .

Physicochemical Properties :

  • The target’s molecular weight (430.49 g/mol) is higher than simpler analogs like 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine (231.22 g/mol) but aligns with CNS drug-like properties .
  • Melting points for analogs range from 190–266°C (), suggesting crystalline stability, whereas the target compound’s physical state remains uncharacterized.

Biological Implications :

  • Compounds with pyridin-2-yl-piperazine (e.g., ) show affinity for dopamine and opioid receptors, hinting at CNS activity for the target .
  • Trifluoromethylpyridinyl groups () are associated with enhanced metabolic resistance but may increase toxicity risks .

Biological Activity

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is substituted with pyridine and oxane groups, suggesting a diverse range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, and it has a molecular weight of 378.46 g/mol. The structure contains functional groups that are crucial for its biological activity, including a piperazine core and a methoxy-pyridine moiety.

PropertyValue
Molecular FormulaC21H26N4O3C_{21}H_{26}N_{4}O_{3}
Molecular Weight378.46 g/mol
IUPAC Name[6-(oxan-4-ylmethoxy)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. For instance, the oxane and pyridine groups may facilitate interactions with neurotransmitter receptors or other signaling pathways.

Biological Activity

Research indicates that this compound has been investigated for its potential as a ligand in biochemical assays. Some notable biological activities include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections.
  • Neuroprotective Effects : The structural components may contribute to neuroprotective effects, potentially benefiting conditions like neurodegeneration.
  • Antitumor Activity : There is emerging evidence indicating that the compound may inhibit tumor cell proliferation, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound interacts with specific receptors involved in neurotransmission, showing promise as a treatment for psychiatric disorders.
  • In Vivo Studies : Animal models have indicated that administration of this compound can lead to significant changes in behavior associated with anxiety and depression, suggesting its potential as an antidepressant.
  • Chemical Synthesis : The synthesis involves multiple steps starting from commercially available precursors, utilizing polar aprotic solvents and catalysts to enhance yield and purity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological Activity
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-3-yl)piperazineModerate antimicrobial activity
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-4-yl)piperazineHigher neuroprotective effects
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-4-(pyridin-2-yl)morpholineAntitumor activity

Q & A

Q. What strategies reconcile conflicting cytotoxicity data between 2D monolayer vs. 3D tumor spheroid models?

  • Methodological Answer : Test the compound in 3D spheroids (HCT-116 colon cancer) using impedance-based viability assays. Reduced efficacy in 3D models often reflects poor penetration; address this with hybrid nanoparticles (e.g., PLGA-PEG carriers) or combination therapies (e.g., with hypoxia-activated prodrugs) .

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